molecular formula C16H16FNO2S B2518701 N-(4-fluorophenyl)-3-((4-methoxyphenyl)thio)propanamide CAS No. 941908-93-6

N-(4-fluorophenyl)-3-((4-methoxyphenyl)thio)propanamide

Cat. No.: B2518701
CAS No.: 941908-93-6
M. Wt: 305.37
InChI Key: LZJHELYPDRMICL-UHFFFAOYSA-N
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Description

N-(4-fluorophenyl)-3-((4-methoxyphenyl)thio)propanamide is an organic compound that features a fluorinated phenyl group and a methoxy-substituted phenylthio group attached to a propanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluorophenyl)-3-((4-methoxyphenyl)thio)propanamide typically involves the following steps:

    Starting Materials: The synthesis begins with 4-fluoroaniline and 4-methoxythiophenol as the primary starting materials.

    Formation of Intermediate: The 4-fluoroaniline is first acylated with a suitable acylating agent to form N-(4-fluorophenyl)acetamide.

    Thioether Formation: The N-(4-fluorophenyl)acetamide is then reacted with 4-methoxythiophenol under basic conditions to form the thioether linkage.

    Final Product: The intermediate is then subjected to further reaction conditions to yield the final product, this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(4-fluorophenyl)-3-((4-methoxyphenyl)thio)propanamide can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

N-(4-fluorophenyl)-3-((4-methoxyphenyl)thio)propanamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific receptors or enzymes.

    Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It can be used in studies to understand the interaction of fluorinated and methoxy-substituted compounds with biological systems.

    Industrial Applications: Potential use in the synthesis of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of N-(4-fluorophenyl)-3-((4-methoxyphenyl)thio)propanamide would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The fluorine and methoxy groups can influence the compound’s binding affinity and selectivity, while the thioether linkage can affect its metabolic stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    N-(4-fluorophenyl)-3-((4-hydroxyphenyl)thio)propanamide: Similar structure but with a hydroxy group instead of a methoxy group.

    N-(4-chlorophenyl)-3-((4-methoxyphenyl)thio)propanamide: Similar structure but with a chlorine atom instead of a fluorine atom.

    N-(4-fluorophenyl)-3-((4-methoxyphenyl)amino)propanamide: Similar structure but with an amino group instead of a thioether linkage.

Uniqueness

N-(4-fluorophenyl)-3-((4-methoxyphenyl)thio)propanamide is unique due to the combination of a fluorinated phenyl group and a methoxy-substituted phenylthio group. This combination can impart distinct electronic and steric properties, influencing its reactivity and interactions with biological targets.

Properties

IUPAC Name

N-(4-fluorophenyl)-3-(4-methoxyphenyl)sulfanylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16FNO2S/c1-20-14-6-8-15(9-7-14)21-11-10-16(19)18-13-4-2-12(17)3-5-13/h2-9H,10-11H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZJHELYPDRMICL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)SCCC(=O)NC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16FNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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